molecular formula C20H14ClN3O3 B8042996 3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide

Cat. No.: B8042996
M. Wt: 379.8 g/mol
InChI Key: MEHIWHDFRQXVOK-UHFFFAOYSA-N
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Description

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with amino groups at the 3 and 5 positions, and a 5-chloro-9-oxoxanthen-2-yl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the xanthene derivative, which is then chlorinated to introduce the chloro group. The benzamide moiety is synthesized separately, often starting from a substituted benzoic acid. The final step involves coupling the xanthene derivative with the benzamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes, which is of interest in anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-diamino-N-(5-chloro-9-oxo-9H-xanthen-2-yl)benzamide
  • 3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzoic acid

Uniqueness

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-diamino-N-(5-chloro-9-oxoxanthen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-16-3-1-2-14-18(25)15-9-13(4-5-17(15)27-19(14)16)24-20(26)10-6-11(22)8-12(23)7-10/h1-9H,22-23H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIWHDFRQXVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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